molecular formula C4H10BrO3P B3395263 Dimethyl(2-bromoethyl)phosphonate CAS No. 26119-42-6

Dimethyl(2-bromoethyl)phosphonate

Cat. No.: B3395263
CAS No.: 26119-42-6
M. Wt: 217 g/mol
InChI Key: JCXIVFAMGPGRGX-UHFFFAOYSA-N
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Description

Dimethyl(2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C4H10BrO3P. It is a colorless to slightly yellow liquid that is soluble in water. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-bromoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:

(CH3O)2P(O)H+BrCH2CH2OH(CH3O)2P(O)CH2CH2Br+H2O\text{(CH}_3\text{O)}_2\text{P(O)H} + \text{BrCH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{O)}_2\text{P(O)CH}_2\text{CH}_2\text{Br} + \text{H}_2\text{O} (CH3​O)2​P(O)H+BrCH2​CH2​OH→(CH3​O)2​P(O)CH2​CH2​Br+H2​O

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-bromoethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azidoethylphosphonates, thioethylphosphonates, and alkoxyethylphosphonates.

    Oxidation Reactions: Products include phosphonic acids.

    Reduction Reactions: Products include phosphine derivatives.

Scientific Research Applications

Dimethyl(2-bromoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(2-bromoethyl)phosphonate involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The phosphonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

    Diethyl(2-bromoethyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.

    Dimethyl(2-chloroethyl)phosphonate: Similar but with a chlorine atom instead of a bromine atom.

    Dimethyl(2-iodoethyl)phosphonate: Similar but with an iodine atom instead of a bromine atom.

Uniqueness

Dimethyl(2-bromoethyl)phosphonate is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Its methyl groups also contribute to its solubility and ease of handling compared to its ethyl and iodo counterparts .

Properties

IUPAC Name

1-bromo-2-dimethoxyphosphorylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXIVFAMGPGRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300685
Record name dimethyl(2-bromoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26119-42-6
Record name NSC138341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl(2-bromoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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